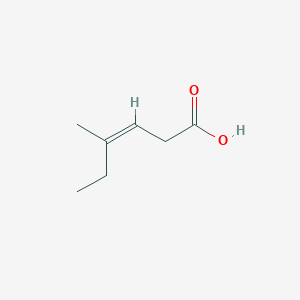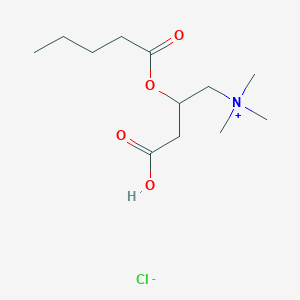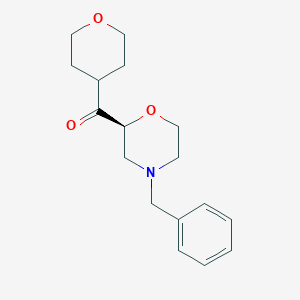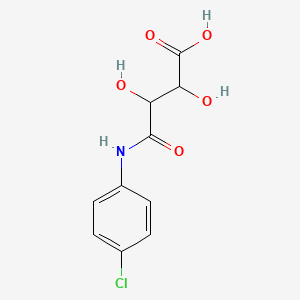
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol is an organic compound with a complex structure that includes an alkyne, an alcohol, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The diethylamino group can form hydrogen bonds or ionic interactions with biological targets, while the alkyne and alcohol groups can participate in various biochemical reactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
7-Diethylamino-3-phenyl-hept-5-yn-3-ol: Lacks the methyl group at the 2-position.
2-Methyl-3-phenyl-hept-5-yn-3-ol: Lacks the diethylamino group.
7-Diethylamino-2-methyl-hept-5-yn-3-ol: Lacks the phenyl group.
Uniqueness
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol is unique due to the presence of all three functional groups (diethylamino, methyl, and phenyl) in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H27NO |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-2-methyl-3-phenylhept-5-yn-3-ol |
InChI |
InChI=1S/C18H27NO/c1-5-19(6-2)15-11-10-14-18(20,16(3)4)17-12-8-7-9-13-17/h7-9,12-13,16,20H,5-6,14-15H2,1-4H3 |
Clave InChI |
VYEAWZJBQMVIDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether](/img/structure/B13367369.png)


![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)

![2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367390.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)

![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
